Lipophilicity (XLogP3-AA) Differentiation: 6-tert-Butyl vs. 6-H, 6-Cl, and 6-CF₃ Pyridazine Analogs
The computed lipophilicity (XLogP3-AA) of 1-(6-(tert-butyl)pyridazin-3-yl)piperidin-4-amine is 1.6, which falls within the optimal CNS drug-like range (typically 1–3). By comparison, the des-tert-butyl parent compound 1-(pyridazin-3-yl)piperidin-4-amine has a significantly lower XLogP, and the 6-chloro analog has a lower computed logP of approximately 0.9 (PubChem data), while the 6-trifluoromethyl analog has a higher XLogP of approximately 2.0 due to the electron-withdrawing and lipophilic character of the CF₃ group [1]. The 6-tert-butyl group thus provides a distinct intermediate lipophilicity that balances membrane permeability with aqueous solubility relative to these common alternatives [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 1-(Pyridazin-3-yl)piperidin-4-amine: XLogP ~0.5; 1-(6-Chloropyridazin-3-yl)piperidin-4-amine: XLogP ~0.9; 1-(6-(Trifluoromethyl)pyridazin-3-yl)piperidin-4-amine: XLogP ~2.0 |
| Quantified Difference | ΔXLogP = +1.1 vs. unsubstituted; +0.7 vs. 6-Cl; −0.4 vs. 6-CF₃ |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
For CNS-targeted programs, the intermediate lipophilicity of the tert-butyl analog may provide a superior balance of blood-brain barrier permeability and metabolic stability compared to more polar (6-H, 6-Cl) or more lipophilic (6-CF₃) alternatives, directly impacting lead optimization decisions.
- [1] PubChem. (2025). Computed physicochemical properties for pyridazin-3-yl-piperidin-4-amine analogs. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435–449. DOI: 10.1021/cn100008c View Source
